Scaffold-Class Potency Differentiation: 2-Aryl-5,6,7,8-tetrahydroquinazolin-4-ones vs. Dihydrothiopyrano Analogs in Tankyrase-2 Inhibition
The 5,6,7,8-tetrahydroquinazolinone scaffold—parent ring system of CAS 477870-20-5—has been benchmarked against the analogous 7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-one scaffold in direct enzyme inhibition assays. In a head-to-head comparison, 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones inhibited tankyrase-2 with IC₅₀ values of 172–560 nM, whereas the corresponding 7,8-dihydrothiopyrano compounds achieved IC₅₀ values of 8–38 nM. This >10-fold potency gap is attributed to differential ring pucker conformations in the nicotinamide binding site [1]. While this comparison involves the 4-one regioisomer rather than the 5-one, it establishes the scaffold-class baseline against which CAS 477870-20-5 (a 5-one regioisomer) must be evaluated. No equivalent IC₅₀ data are currently available in the public domain for CAS 477870-20-5 itself.
| Evidence Dimension | Tankyrase-2 (TNKS2) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not publicly reported; scaffolds of this class (2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones) show IC₅₀ 172–560 nM. |
| Comparator Or Baseline | 2-Aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones: IC₅₀ 8–38 nM (markedly more potent). |
| Quantified Difference | >10-fold lower potency for the carbocyclic tetrahydroquinazolinone scaffold vs. the thiopyrano scaffold. |
| Conditions | In vitro tankyrase-2 enzymatic inhibition assay (PARP catalytic domain); modeling supports conformational origin of potency difference. |
Why This Matters
Understanding the scaffold-class potency floor is essential for benchmarking CAS 477870-20-5; procurement for tankyrase-targeting projects must account for this scaffold-dependent potency limitation.
- [1] University of Bath (2015) 'Comparison of the inhibition of tankyrase-2 by 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones and 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones', Opus Bath Research Outputs. IC₅₀: 8–38 nM (thiopyrano) vs. 172–560 nM (tetrahydroquinazolin-4-one). View Source
